Cas no 2942-02-1 (2-methyl-6-nitro-Quinoxaline)

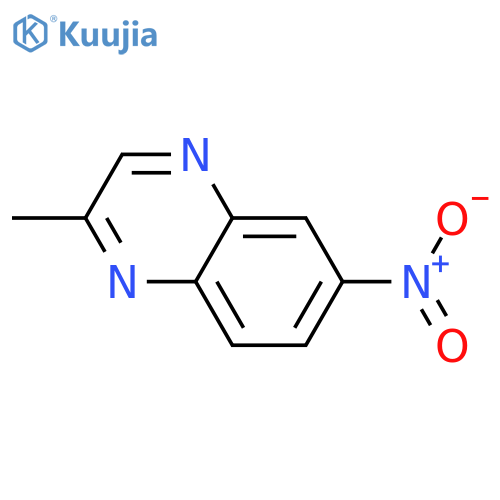

2-methyl-6-nitro-Quinoxaline structure

商品名:2-methyl-6-nitro-Quinoxaline

2-methyl-6-nitro-Quinoxaline 化学的及び物理的性質

名前と識別子

-

- 2-methyl-6-nitro-Quinoxaline

- 2-methyl-6-nitroquinoxaline

- 2-METHYL-4-AMINO-6-NITROQUINOLINE

- 2-methyl-6 nitroquinoxaline

- 2-Methyl-6-nitro-chinoxalin

- 4-amino-2-methyl-6-nitroquinoline

- 4-Quinolinamine, 2-methyl-6-nitro-

- ACMC-20m2oq

- AG-I-01149

- AGN-PC-00F3V2

- CTK3G7593

- Methyl-2-nitro-6-chinoxalin

- SureCN5988773

- SMR000224606

- 6-nitro-2-methylquinoxaline

- HMS2509A24

- CS-0333322

- MFCD03695828

- AS-43623

- CZWQHNDESNJXGS-UHFFFAOYSA-N

- MLS000701571

- SCHEMBL1551650

- AKOS006279495

- AC-907/34106046

- DB-356237

- CAA94202

- 2942-02-1

- CHEMBL1571041

- Quinoxaline, 2-methyl-6-nitro-

-

- MDL: MFCD03695828

- インチ: InChI=1S/C9H7N3O2/c1-6-5-10-9-4-7(12(13)14)2-3-8(9)11-6/h2-5H,1H3

- InChIKey: CZWQHNDESNJXGS-UHFFFAOYSA-N

- ほほえんだ: CC1=NC2=C(C=C(C=C2)[N+](=O)[O-])N=C1

計算された属性

- せいみつぶんしりょう: 189.05391

- どういたいしつりょう: 189.054

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 229

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 71.6Ų

- 疎水性パラメータ計算基準値(XlogP): 1.4

じっけんとくせい

- PSA: 68.92

2-methyl-6-nitro-Quinoxaline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB481120-1 g |

2-Methyl-6-nitroquinoxaline; . |

2942-02-1 | 1g |

€837.90 | 2023-06-15 | ||

| Chemenu | CM222046-1g |

2-Methyl-6-nitroquinoxaline |

2942-02-1 | 97% | 1g |

$*** | 2023-03-30 | |

| Alichem | A449038476-250mg |

2-Methyl-6-nitroquinoxaline |

2942-02-1 | 97% | 250mg |

$286.16 | 2023-09-02 | |

| Alichem | A449038476-1g |

2-Methyl-6-nitroquinoxaline |

2942-02-1 | 97% | 1g |

$723.69 | 2023-09-02 | |

| abcr | AB481120-250mg |

2-Methyl-6-nitroquinoxaline; . |

2942-02-1 | 250mg |

€521.30 | 2024-08-02 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1403992-250mg |

2-Methyl-6-nitroquinoxaline |

2942-02-1 | 98% | 250mg |

¥5478.00 | 2024-08-03 | |

| Crysdot LLC | CD11152312-1g |

2-Methyl-6-nitroquinoxaline |

2942-02-1 | 97% | 1g |

$438 | 2024-07-19 | |

| Alichem | A449038476-5g |

2-Methyl-6-nitroquinoxaline |

2942-02-1 | 97% | 5g |

$2303.70 | 2023-09-02 | |

| Chemenu | CM222046-1g |

2-Methyl-6-nitroquinoxaline |

2942-02-1 | 97% | 1g |

$410 | 2021-08-04 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1403992-1g |

2-Methyl-6-nitroquinoxaline |

2942-02-1 | 98% | 1g |

¥11810.00 | 2024-08-03 |

2-methyl-6-nitro-Quinoxaline 関連文献

-

Ajay Kanungo,Dipendu Patra,Sanghamitra Mukherjee,Tridib Mahata,Prakas R. Maulik,Sanjay Dutta RSC Adv. 2015 5 70958

2942-02-1 (2-methyl-6-nitro-Quinoxaline) 関連製品

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2942-02-1)2-methyl-6-nitro-Quinoxaline

清らかである:99%/99%/99%/99%

はかる:0.25g/1g/5g/250mg

価格 ($):469.0/2427.0/3532.0/971.0